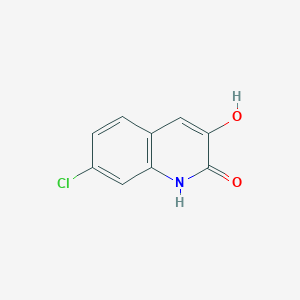

7-Chloro-3-hydroxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

7-chloro-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,(H,11,13) |

InChI Key |

ULWQHHHSTMVRFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For 7-Chloro-3-hydroxyquinolin-2(1H)-one, both ¹H and ¹³C NMR spectroscopy provide invaluable information about the proton and carbon environments, respectively.

¹H NMR Analysis for Proton Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinolinone ring, the vinyl proton, the hydroxyl proton, and the N-H proton. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group, as well as the electron-donating effect of the hydroxyl group.

Based on the analysis of similar quinoline (B57606) derivatives, the anticipated proton assignments are as follows:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8-8.0 | s | - |

| H-5 | ~7.6-7.8 | d | 8.5-9.0 |

| H-6 | ~7.2-7.4 | dd | 8.5-9.0, ~2.0 |

| H-8 | ~7.5-7.7 | d | ~2.0 |

| OH | Variable (broad) | s | - |

| NH | Variable (broad) | s | - |

Note: The chemical shifts are estimations based on related structures and can vary depending on the solvent and concentration. The aromatic protons (H-5, H-6, and H-8) will show characteristic splitting patterns due to spin-spin coupling. The H-5 proton is expected to appear as a doublet due to coupling with H-6. The H-6 proton should appear as a doublet of doublets from coupling with both H-5 and H-8. The H-8 proton is anticipated to be a doublet due to coupling with H-6. The proton at the 4-position (H-4) is expected to be a singlet as it has no adjacent protons. The hydroxyl (OH) and amide (NH) protons are often broad and their chemical shifts can be highly variable due to hydrogen bonding and exchange with solvent molecules.

¹³C NMR Investigations of Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The expected assignments for the carbon signals are presented below:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~160-165 |

| C-3 | ~140-145 |

| C-4 | ~120-125 |

| C-4a | ~138-140 |

| C-5 | ~125-130 |

| C-6 | ~128-132 |

| C-7 | ~130-135 |

| C-8 | ~115-120 |

| C-8a | ~118-122 |

Note: These are predicted chemical shifts based on known substituent effects on the quinoline ring system. The carbonyl carbon (C-2) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbon bearing the hydroxyl group (C-3) will also be significantly downfield. The carbon attached to the chlorine atom (C-7) will experience a downfield shift due to the electronegativity of chlorine. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3400 | Medium, Broad |

| O-H | Stretching | 3300-3500 | Medium, Broad |

| C=O (Amide) | Stretching | 1650-1680 | Strong |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium to Strong |

| C-O | Stretching | 1200-1300 | Medium |

| C-Cl | Stretching | 700-800 | Strong |

The broad bands for N-H and O-H stretching are indicative of hydrogen bonding. The strong absorption in the region of 1650-1680 cm⁻¹ is a characteristic feature of the amide carbonyl group in the quinolinone ring. The presence of multiple bands in the 1500-1600 cm⁻¹ region confirms the aromatic nature of the quinoline core. The C-O stretching vibration of the hydroxyl group and the C-Cl stretching vibration are also expected to be present in their respective characteristic regions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The expected molecular ion peak for this compound would appear at m/z 195, with a characteristic M+2 peak at m/z 197 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion is likely to proceed through several pathways. A prominent fragmentation would be the loss of a CO molecule from the carbonyl group, leading to a fragment ion at m/z 167. Subsequent fragmentation could involve the loss of the chlorine atom or other small neutral molecules. The fragmentation of the parent compound, 3-hydroxyquinolin-2(1H)-one, shows a top peak at m/z 161, which corresponds to the molecular ion nih.gov. The fragmentation of isoquinoline alkaloids often involves the loss of substituent groups nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the aromatic quinolinone system. The presence of the chloro and hydroxyl substituents on the aromatic ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolinone. The specific wavelengths of maximum absorbance (λmax) would provide insights into the extent of conjugation and the electronic environment of the chromophore.

Electronic Absorption Spectra and Solvent Effects

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and transitions. For compounds like this compound, the absorption profile is expected to be sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from differential solvation of the ground and excited states of the molecule.

The polarity and hydrogen-bonding capabilities of the solvent can influence the position of these absorption bands. In polar solvents, molecules with a higher dipole moment in the excited state compared to the ground state will exhibit a bathochromic (red) shift, while a hypsochromic (blue) shift is observed if the ground state is more polar. For 3-hydroxyquinolones, the presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting carbonyl group allows for specific interactions with protic and aprotic solvents, which can further modulate the electronic absorption spectra.

Fluorescence Quantum Yields and Singlet Lifetimes

Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of molecules. The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The singlet lifetime (τS) is the average time a molecule spends in the lowest excited singlet state before returning to the ground state.

Detailed experimental values for the fluorescence quantum yield and singlet lifetime of this compound are not specified in the available search results. However, the broader class of 2-aryl-3-hydroxyquinolones has been shown to exhibit interesting fluorescence properties, including solvent-dependent dual emission. researchgate.net This phenomenon is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the 3-hydroxyl group to the 2-carbonyl oxygen. This process leads to the existence of two emissive species: the initial excited state (normal form, N) and the proton-transferred tautomer (T), resulting in two distinct fluorescence bands.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A crystal structure for the specific compound this compound was not found in the search results. However, the crystal structure of a closely related and more complex derivative, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, has been determined. researchgate.net This structure provides insights into the geometry of the 7-chloro-quinolinone core.

In this derivative, the quinolinone ring system is essentially planar, a common feature for such aromatic heterocyclic systems. The crystal packing is stabilized by various intermolecular interactions, which can include hydrogen bonding and π-π stacking. For this compound, it is expected that the 3-hydroxyl group and the 2-carbonyl group would be involved in intermolecular hydrogen bonding in the solid state, leading to the formation of dimers or more extended supramolecular architectures. The presence of the chlorine atom at the 7-position can also influence the crystal packing through halogen bonding or other electrostatic interactions.

The crystallographic data for (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one is summarized in the table below. While this data pertains to a derivative, it offers a valuable reference for the expected structural parameters of the 7-chloro-quinolinone framework.

| Parameter | Value |

|---|---|

| Chemical Formula | C19H14ClFN2O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9893(3) |

| b (Å) | 9.5324(3) |

| c (Å) | 10.1917(4) |

| α (°) | 95.1780(10) |

| β (°) | 96.5320(1) |

| γ (°) | 116.3930(10) |

| Volume (ų) | 767.42(5) |

| Z | 2 |

Q & A

Q. What are the standard synthetic routes for 7-Chloro-3-hydroxyquinolin-2(1H)-one, and how do reaction conditions affect yield?

Answer: The synthesis of quinolinone derivatives typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. Key methods include:

- Cyclization of anthranilates with bromoketones : This solid-phase method uses anthranilates immobilized on a BAL linker, followed by acylation and cyclization to yield carboxamide derivatives .

- Demethylation of aryl methyl ethers : Aliquat-336 in water at 105°C efficiently removes methyl groups from ethers, as demonstrated in the synthesis of related hydroxyquinolines .

- Acid-catalyzed hydrolysis : Hydrochloric acid or acetic acid under reflux conditions can cleave specific bonds, such as sulfides or esters, to generate hydroxyquinoline products .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization | Anthranilates, bromoketones, NaOH, 125°C | 64–77 | |

| Demethylation | Aliquat-336, H₂O, 105°C | 64 | |

| Acid hydrolysis | HCl, H₂O, reflux | Variable |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1663 cm⁻¹, hydrogen-bonded OH at ~3447 cm⁻¹) .

- ¹H NMR : Resolves aromatic protons (δ 6.99–8.18 ppm for quinolinone protons) and aliphatic groups (e.g., CH₃ at δ 3.59 ppm) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

Q. How should researchers design initial bioactivity assays for this compound?

Answer:

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. For example, derivatives of 4-hydroxyquinolin-2(1H)-one showed activity against S. aureus and E. coli .

- Dose-Response Studies : Test concentrations from 10–100 µg/mL to determine minimum inhibitory concentrations (MICs) .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Answer:

- Cross-Validation : Compare IR, NMR, and MS data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O exchange) to confirm exchangeable protons (e.g., NH or OH groups) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as seen in related quinolinone structures .

Q. What strategies optimize reaction conditions to improve purity and yield?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Selection : Grubbs catalysts improve regioselectivity in ring-closing metathesis for quinoline synthesis .

- Temperature Control : Higher yields (77%) are achieved with short reflux times (15 minutes) rather than prolonged heating .

Q. Table 2: Optimization Parameters

Q. How can structure-activity relationships (SAR) be evaluated with analogs?

Answer:

- Analog Synthesis : Introduce substituents (e.g., methyl, chloro, or trifluoromethyl groups) at positions 3, 4, or 7 to assess electronic effects .

- Biological Testing : Compare MICs of analogs to identify pharmacophores (e.g., 3-hydroxy groups enhance antimicrobial activity) .

- Computational Modeling : Use molecular docking to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What control experiments confirm reaction mechanisms in quinolinone synthesis?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., proton transfer in cyclization) .

- Trapping Intermediates : Isolate intermediates (e.g., Schiff bases) using low-temperature NMR .

- Competition Experiments : Compare product ratios under varying conditions (e.g., acidic vs. basic media) to infer mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.